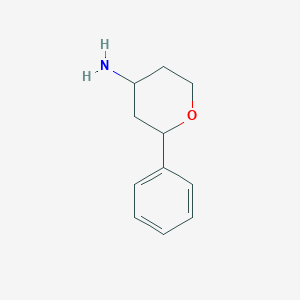

2-Phenyloxan-4-amine

CAS No.:

Cat. No.: VC16787654

Molecular Formula: C11H15NO

Molecular Weight: 177.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15NO |

|---|---|

| Molecular Weight | 177.24 g/mol |

| IUPAC Name | 2-phenyloxan-4-amine |

| Standard InChI | InChI=1S/C11H15NO/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2 |

| Standard InChI Key | GAMBPQOUYCSFLZ-UHFFFAOYSA-N |

| Canonical SMILES | C1COC(CC1N)C2=CC=CC=C2 |

Introduction

Structural and Chemical Properties

Molecular Architecture

2-Phenyloxan-4-amine (C₁₁H₁₅NO) features a tetrahydropyran core with a phenyl group at C2 and an amine moiety at C4. The (2R,4R)-configuration is the most studied stereoisomer, as its spatial arrangement enhances interactions with biological targets and synthetic intermediates.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 177.247 g/mol |

| CAS Number | 911826-56-7 |

| IUPAC Name | (2R,4R)-2-phenyloxan-4-amine |

| SMILES | C1COC(CC1N)C2=CC=CC=C2 |

| Chiral Centers | 2 (R-configuration at C2, C4) |

The compound’s stereochemistry is validated via Nuclear Magnetic Resonance (NMR) and X-ray crystallography, with the (2R,4R)-enantiomer demonstrating distinct rotational barriers due to chair conformations of the oxane ring.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of (2R,4R)-2-phenyloxan-4-amine typically involves asymmetric catalysis to achieve high enantiomeric excess. A common route includes:

-

Ring-Closing Metathesis: Formation of the oxane ring using Grubbs catalyst.

-

Stereoselective Amination: Introduction of the amine group via reductive amination or enzymatic resolution.

Table 2: Representative Synthetic Pathway

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Ring formation | Phenylmagnesium bromide, THF | 65 |

| 2 | Stereoselective amination | NH₃, Pd/C, H₂ (50 psi) | 78 |

Industrial production employs continuous-flow systems to optimize temperature and pressure, achieving >90% purity. Chiral auxiliaries like tartaric acid derivatives are used to enhance stereocontrol.

Applications in Pharmaceutical Development

Role in Targeted Protein Degradation

The compound’s rigid scaffold and amine functionality make it a key component in proteolysis-targeting chimeras (PROTACs). These bifunctional molecules link a target-binding moiety to an E3 ubiquitin ligase recruiter, enabling selective protein degradation. For example, derivatives of 2-phenyloxan-4-amine have been used to develop Bruton’s tyrosine kinase (BTK) degraders with sub-micromolar efficacy.

Enantioselective Catalysis

The (2R,4R)-enantiomer serves as a ligand in asymmetric hydrogenation reactions. Its oxane ring stabilizes transition states, enabling >95% enantiomeric excess in the synthesis of β-amino alcohols, critical intermediates for antihypertensive drugs.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ph), 3.85–3.75 (m, 2H, H-6), 3.10–3.00 (m, 1H, H-4), 2.45–2.30 (m, 2H, H-3), 1.90–1.70 (m, 2H, H-5).

-

¹³C NMR: δ 138.2 (C-2), 128.4–126.1 (Ph), 72.8 (C-6), 56.3 (C-4), 34.1 (C-3), 28.5 (C-5).

Infrared Spectroscopy (IR)

Strong absorption bands at 3350 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=C aromatic) confirm the amine and phenyl functionalities.

Comparative Analysis with Structural Analogs

Table 3: Comparison with Related Amine Derivatives

| Compound | Structure | Key Differences | Applications |

|---|---|---|---|

| 4-Phenyloxan-4-amine | Amine at C4, no phenyl at C2 | Reduced steric hindrance | Anticancer agents |

| 2-Phenylpiperidin-4-amine | Six-membered nitrogen ring | Enhanced basicity | Neurological drug candidates |

The 2-phenyl substitution in 2-phenyloxan-4-amine provides superior stereochemical stability compared to piperidine analogs, making it preferable for long-acting therapeutics.

Research Frontiers and Challenges

Expanding PROTAC Applications

Recent studies explore 2-phenyloxan-4-amine derivatives for degrading "undruggable" targets like KRAS mutants. Challenges include improving blood-brain barrier penetration and reducing off-target effects.

Sustainable Synthesis Routes

Efforts to replace transition-metal catalysts with biocatalysts (e.g., amine dehydrogenases) aim to reduce environmental impact while maintaining enantioselectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume